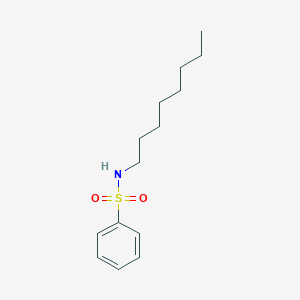

N-octylbenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-octylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2S/c1-2-3-4-5-6-10-13-15-18(16,17)14-11-8-7-9-12-14/h7-9,11-12,15H,2-6,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONGMSIYISVEKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80167620 | |

| Record name | N-Octylbenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16358-32-0 | |

| Record name | N-Octylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16358-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Octylbenzenesulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016358320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-octylbenzenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Octylbenzenesulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80167620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-octylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Octylbenzenesulfonamide and Its Analogues

Established Synthetic Pathways for N-octylbenzenesulfonamide

The primary and most established method for synthesizing this compound is a two-step process. This pathway begins with the formation of a key intermediate, benzenesulfonyl chloride, followed by its reaction with n-octylamine to yield the final product. evitachem.com

Reaction Mechanisms and Conditions

The synthesis is typically initiated by the sulfonation of benzene (B151609) using chlorosulfonic acid to produce benzenesulfonyl chloride. google.com This intermediate is then subjected to an amidation reaction with n-octylamine.

The core of the synthesis is the formation of the sulfonamide bond. This is achieved by reacting benzenesulfonyl chloride with n-octylamine. The reaction can be carried out under various conditions:

Anhydrous Conditions: The reaction is performed in an anhydrous solvent like dichloromethane (B109758) or tetrahydrofuran, with the pH carefully controlled to be between 8 and 9.

Aqueous Basic Conditions: An alternative approach involves using an alkali metal hydroxide (B78521), such as sodium hydroxide (NaOH), in water. google.com

Lewis Acid Catalysis: Boron trifluoride etherate (BF₃·Et₂O) can be used as a catalyst to accelerate the formation of the sulfonamide bond.

The fundamental reaction mechanism involves the nucleophilic attack of the primary amine (n-octylamine) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable N-S bond characteristic of sulfonamides. In the final step under acidic conditions, water is used to hydrolyze any remaining reactive species. wikipedia.org

Interactive Data Table: Reaction Conditions for this compound Synthesis

| Method | Reagents | Solvent | Temperature | pH | Yield | Reference |

| Anhydrous Amidation | Benzenesulfonyl chloride, n-Octylamine | Dichloromethane/THF | Room Temperature | 8-9 | Not specified | |

| Aqueous Basic Amidation | Crude Benzenesulfonyl chloride, n-Octylamine, 50% NaOH | Water | 80-85°C | 10 | 85-89% | |

| Lewis Acid Catalysis | Benzenesulfonyl chloride, n-Octylamine, BF₃·Et₂O | 1,4-Dioxane | Reflux | N/A | 75-87% |

Optimization of Reaction Yields and Selectivity

Optimization of the synthesis primarily focuses on the amidation step to maximize yield and purity. An optimized protocol using aqueous sodium hydroxide has been reported to achieve yields between 85% and 89%. This procedure involves combining crude benzenesulfonyl chloride, a slight excess of octylamine (B49996) (1.1 equivalents), and NaOH in water, followed by heating. The use of crude benzenesulfonyl chloride without prior purification is a key advantage of this optimized method. google.com

Selectivity is generally high as the primary amine of octylamine readily reacts with the sulfonyl chloride. Due to the symmetry of the benzene ring in the starting material, positional isomers are not a concern, which simplifies purification. Key impurities typically include residual sulfones and unreacted octylamine, which can be effectively removed by washing the organic product layer with hot water.

Scale-Up Considerations for Laboratory Synthesis

For larger-scale laboratory synthesis, efficiency and the avoidance of hazardous reagents are paramount. A significant improvement for scale-up is a process where the crude reaction product from the chlorosulfonation of benzene is used directly in the amidation step without isolating the benzenesulfonyl chloride intermediate. google.com This "one-pot" approach streamlines the process, reduces handling of the moisture-sensitive sulfonyl chloride, and is suitable for preparing larger quantities. google.com The reaction is conducted by adding the crude chlorosulfonation product to a mixture of the aliphatic amine (n-octylamine), an alkali metal hydroxide, and water, maintaining the temperature between 50°C and 100°C. google.com This method has proven effective for preparing various N-alkyl substituted arylsulfonamides. google.com

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Strategies for Structural Modification and Diversification

Structural modification of this compound can be approached through several established medicinal chemistry strategies to create a diverse library of analogues. nih.govmdpi.com These strategies include:

Modification of the Alkyl Chain: The n-octyl group can be altered by introducing functional groups or changing its length or branching. For example, derivatives such as N-(4-azidooctyl)benzenesulfonamide have been synthesized, where an azide (B81097) group is introduced onto the octyl chain. rsc.org

Substitution on the Aromatic Ring: The benzene ring can be substituted with various functional groups to influence the electronic and steric properties of the molecule. A common analogue is 4-nitro-N-octylbenzenesulfonamide, which is synthesized from 4-nitrobenzenesulfonyl chloride and octylamine. molaid.comresearchgate.netarkat-usa.org Other examples include the synthesis of 3,4-difluoro-N-octylbenzenesulfonamide. wright.edu

Modification of the Sulfonamide Linker: The nitrogen of the sulfonamide can be further substituted. For instance, N-fluoro-N-octylbenzenesulfonamide has been prepared, introducing a fluorine atom directly onto the sulfonamide nitrogen. rsc.org

These modifications often employ standard synthetic transformations. For example, the synthesis of N-substituted analogues can be achieved using methods like the Mitsunobu reaction or by reacting a protected amino-octane derivative with a substituted benzenesulfonyl chloride. researchgate.netarkat-usa.org

Interactive Data Table: Examples of this compound Derivatives

| Derivative Name | Modification Site | Key Reagents | Reference |

| N-fluoro-N-octylbenzenesulfonamide | Sulfonamide Nitrogen | This compound, Selectfluor | rsc.org |

| N-(4-azidooctyl)benzenesulfonamide | Octyl Chain | Benzenesulfonyl chloride, 4-azidooctan-1-amine | rsc.org |

| 4-nitro-N-octylbenzenesulfonamide | Aromatic Ring | 4-Nitrobenzenesulfonyl chloride, Octylamine | molaid.comresearchgate.netarkat-usa.org |

| 3,4-dihydroxy-N-((4-hydroxyphenyl)sulfonyl)-N-octylbenzenesulfonamide | Aromatic Ring & N-substitution | (Not fully detailed) | emich.edu |

| N,N-Diethyl-4-octylbenzenesulfonamide | Aromatic Ring (Alkylation) | N,N-diethylbenzenesulfonamide, 1-Octene (B94956), Ni catalyst | kyoto-u.ac.jp |

Exploration of Novel Synthetic Routes

Beyond the classical two-step synthesis, novel routes are being explored to provide more efficient or versatile access to this compound analogues. iiserpune.ac.in One such advanced strategy is catalyst-controlled C-H functionalization. kyoto-u.ac.jp This method allows for the direct alkylation of a pre-formed benzenesulfonamide (B165840) core. For instance, a nickel/N-heterocyclic carbene (NHC) catalyst system can achieve the para-selective C-H alkylation of N,N-diethylbenzenesulfonamide with 1-octene to yield N,N-diethyl-4-octylbenzenesulfonamide. kyoto-u.ac.jp This approach offers a different retrosynthetic pathway, building the molecule by forming a C-C bond on the aromatic ring as a key step, which can be advantageous for creating specific substitution patterns that are difficult to access through traditional methods. kyoto-u.ac.jp

Another area of exploration involves radical reactions. The use of N-hydroxyphthalimide (NHPI) esters as radical precursors under photochemical or thermal conditions represents a modern method for generating alkyl radicals. beilstein-journals.org While not yet specifically reported for this compound, this methodology could be adapted to create novel derivatives by coupling an octyl radical with a suitably functionalized benzenesulfonamide scaffold, or vice-versa, opening up new avenues for structural diversification.

Asymmetric Synthesis Approaches

The development of synthetic methodologies to access enantiomerically enriched sulfonamides is a significant area of research, driven by the prevalence of chiral sulfonamide motifs in pharmaceuticals and chiral auxiliaries. While the direct asymmetric synthesis of this compound itself is not extensively documented, several modern asymmetric strategies for the synthesis of analogous chiral N-alkylsulfonamides have been established. These methods primarily focus on the enantioselective formation of the C-N bond or the creation of axial chirality in N-aryl sulfonamides.

A prominent and highly relevant strategy for the synthesis of chiral N-alkylsulfonamides is the asymmetric reductive amination of ketones. This method allows for the direct conversion of a prochiral ketone and a sulfonamide into a chiral secondary sulfonamide. Research has demonstrated the efficacy of nickel-catalyzed asymmetric reductive amination for a variety of ketones and sulfonamides, including those that are poorly nucleophilic. researchgate.netnih.govthieme-connect.deresearchgate.net

In a notable study, a nickel-catalyzed asymmetric reductive amination protocol was developed that successfully converted a range of ketones, including aliphatic ones, into chiral sulfonamides with high enantiomeric excess (ee). nih.govresearchgate.net The reaction typically employs a chiral diphosphine ligand in conjunction with a nickel catalyst and uses a mild reducing agent like formic acid or isopropanol. researchgate.netnih.gov This approach is particularly significant as it offers a direct pathway to chiral N-sec-alkylsulfonamides. For instance, the reaction of 2-octanone (B155638) with benzenesulfonamide under these asymmetric conditions would theoretically yield chiral N-(octan-2-yl)benzenesulfonamide.

The general applicability of this nickel-catalyzed system is highlighted by its tolerance for various functional groups on both the ketone and the sulfonamide, achieving excellent yields and enantioselectivities. thieme-connect.de

Table 1: Nickel-Catalyzed Asymmetric Reductive Amination of Ketones with Sulfonamides

| Entry | Ketone Substrate | Sulfonamide | Chiral Ligand | Enantiomeric Excess (ee) | Yield (%) | Reference |

| 1 | Acetophenone | p-Toluenesulfonamide | (R)-BINAP | >99% | 98 | nih.gov |

| 2 | 2-Acetylnaphthalene | Benzenesulfonamide | (R)-Segphos | 98% | 95 | nih.gov |

| 3 | 1-Indanone | Methanesulfonamide | (R)-BINAP | 96% | 92 | researchgate.net |

| 4 | Cyclohexyl methyl ketone | p-Toluenesulfonamide | (R,R)-QuinoxP* | 97% | 94 | researchgate.net |

| 5 | Biaryl Ketone | Benzenesulfonamide | (S)-Cy-Segphos | 99% | 97 | thieme-connect.de |

Data is representative of the cited research and may not be exhaustive.

Beyond direct reductive amination, other asymmetric approaches have been developed for more complex sulfonamide structures, particularly those exhibiting N-C axial chirality. These methods, while not directly producing a simple chiral this compound, are crucial to the broader field of asymmetric sulfonamide synthesis. One such method is the palladium-catalyzed N-allylation of secondary sulfonamides bearing sterically hindered aryl groups. nih.govmdpi.com The use of chiral ligands, such as Trost ligands, can induce high enantioselectivity in the formation of these atropisomeric sulfonamides. nih.gov

Another strategy involves the synthesis of chiral sulfonamides from chiral starting materials, such as enantiomerically pure sulfinates. This approach allows for the transfer of chirality from the sulfur atom to the final product with a high degree of stereochemical control. organic-chemistry.org

While the direct asymmetric synthesis of this compound with a chiral center on the octyl chain via methods like asymmetric hydroamination or alkylation remains a specialized area, the principles established in the asymmetric reductive amination of ketones provide a clear and viable pathway for its potential synthesis. researchgate.netnih.gov The continued development of catalysts and chiral ligands is expected to further broaden the scope and applicability of these asymmetric transformations.

Advanced Analytical Characterization of N Octylbenzenesulfonamide and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of N-octylbenzenesulfonamide, offering detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives. azooptics.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and number of atoms in the molecule. azooptics.comchemrxiv.org

In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the n-octyl chain are observed. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons. azooptics.com Protons on the benzene ring typically appear in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the octyl chain appear in the upfield region (δ 0.8-3.2 ppm). The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (e.g., triplets, multiplets) provide information about adjacent, non-equivalent protons, confirming the connectivity of the alkyl chain. azooptics.com

¹³C-NMR spectroscopy complements the ¹H-NMR data by providing information on the carbon framework of the molecule. azooptics.com Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (aromatic, aliphatic, or attached to heteroatoms).

For derivatives of this compound, NMR is critical for confirming the position and nature of substituents. For instance, in a study of 4-Bromo-N-(4-ethoxyphenyl)-N-octylbenzenesulfonamide, ¹H-NMR was used to identify signals for the N-octyl group alongside the two para-substituted phenyl rings. juniperpublishers.comjuniperpublishers.com

Table 1: Representative ¹H-NMR Spectral Data for this compound Derivatives

| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|---|

| N-fluoro-N-octylbenzenesulfonamide rsc.org | Chloroform-d | 400 | 7.95 (d, J = 7.4 Hz, 2H), 7.75 (t, J = 7.5 Hz, 1H), 7.62 (t, J = 7.8 Hz, 2H), 3.27 (t, J = 7.0 Hz, 1H), 3.17 (t, J = 7.0 Hz, 1H), 1.71 (p, J = 7.3 Hz, 2H), 1.44 – 1.35 (m, 2H), 1.33-1.23 (m, 8H), 0.87 (t, J = 6.8 Hz, 3H) |

| N-(4-azidooctyl)benzenesulfonamide rsc.org | Chloroform-d | 500 | 7.88 (d, J = 8.1 Hz, 2H), 7.62 – 7.56 (m, 1H), 7.53 (t, J = 7.7 Hz, 2H), 4.89 (t, J = 6.0 Hz, 1H), 3.23 – 3.12 (m, 1H), 2.97 (p, J = 7.9, 7.2 Hz, 2H), 1.76 – 1.28 (m, 10H), 0.90 (t, J = 6.7 Hz, 3H) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the IR spectrum provides clear evidence for its key structural features. The sulfonamide group (SO₂NH) is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching vibration of the sulfonamide group gives rise to a distinct band around 3300 cm⁻¹.

Additionally, the spectrum shows characteristic absorptions for the C-H bonds. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the octyl chain is observed just below 3000 cm⁻¹. The presence of the benzene ring is further confirmed by C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Table 2: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Example Compound: 4-Bromo-N-(4-ethoxyphenyl)-N-octylbenzenesulfonamide juniperpublishers.com |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching | ~3300 | Not applicable (N-disubstituted) |

| Aromatic C-H | Stretching | 3100-3000 | 3052 |

| Aliphatic C-H | Stretching | 3000-2850 | 2960 |

| C=C (Aromatic) | Stretching | 1600-1450 | 1617-1599 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1350-1300 | 1350 |

| S=O (Sulfonamide) | Symmetric Stretching | 1160-1120 | Not specified |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. uni-saarland.de In MS, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. juniperpublishers.com

For this compound (C₁₄H₂₃NO₂S), the expected monoisotopic mass is approximately 269.4 g/mol . matrix-fine-chemicals.com Electron Ionization (EI) is a common technique that often causes the molecule to fragment. The fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," providing valuable structural information. uni-saarland.de Softer ionization techniques, like Electrospray Ionization (ESI), are less energetic and often result in a prominent molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺), which directly confirms the molecular weight. rsc.org

Analysis of the fragmentation pattern can help elucidate the structure. For example, cleavage of the C-S bond or the N-S bond is common in sulfonamides, leading to characteristic fragment ions. The loss of the octyl chain or the benzenesulfonyl group can also be observed.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound Derivatives

| Compound | Ionization Mode | Adduct | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| N-fluoro-N-octylbenzenesulfonamide | ESI | [M+Na]⁺ | 310.1247 | 310.1254 | rsc.org |

| 4-Bromo-N-ethyl-N-(4-ethoxyphenyl)benzenesulfonamide* | HR-EIMS | [M]⁺ | 383.0190 | 383.0199 | juniperpublishers.com |

*Note: Data for a related sulfonamide derivative is shown to illustrate the technique.

UV-Vis Spectroscopy for Electronic Structure and Purity Assessment

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.com This technique is useful for analyzing compounds containing chromophores—functional groups that absorb light. uomustansiriyah.edu.iq

In this compound, the primary chromophore is the benzene ring. The π → π* electronic transitions within the aromatic system result in characteristic UV absorption bands. upi.edu The spectrum of an unsubstituted benzene ring typically shows a strong absorption peak around 204 nm and a weaker, structured band around 254 nm. The presence of the sulfonamide substituent can cause a slight shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption maxima (λmax). uomustansiriyah.edu.iq

UV-Vis spectroscopy is widely used for purity assessment, particularly as a detection method in High-Performance Liquid Chromatography (HPLC). By monitoring the absorbance at a specific wavelength (e.g., 254 nm), the presence and quantity of the target compound can be determined. The absence of extraneous peaks in the UV-Vis spectrum of a purified sample provides an indication of its electronic purity. technologynetworks.com

Table 4: Typical UV-Vis Absorption Data for Aromatic Sulfonamides

| Chromophore | Electronic Transition | Typical λmax (nm) | Solvent Effects |

|---|---|---|---|

| Benzene Ring | π → π* | ~254 | Minimal shifts with solvent polarity |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. longdom.org Its principle relies on the differential partitioning of analytes between a stationary phase and a mobile phase. longdom.org

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for assessing the purity and performing quantitative analysis of this compound and its derivatives. jfda-online.com Its high resolution and sensitivity make it ideal for separating the target compound from starting materials, by-products, and degradation products. d-nb.info

Method development typically involves optimizing several key parameters to achieve a robust and reliable separation:

Stationary Phase (Column): Reversed-phase (RP) chromatography is most common for non-polar to moderately polar compounds like this compound. C18 (octadecyl) or C8 (octyl) bonded silica (B1680970) columns are frequently used due to their hydrophobic nature, which provides good retention for the analyte.

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. The composition of the mobile phase is adjusted to control the retention time of the analyte. Gradient elution, where the mobile phase composition is changed over time, is often employed to effectively separate components with a wide range of polarities. jfda-online.com For example, a gradient might start with a higher water content and linearly increase the acetonitrile concentration. jfda-online.com

Detection: UV detection is the standard choice for this compound, given the strong UV absorbance of the benzene ring. Monitoring at a wavelength of approximately 254 nm usually provides good sensitivity.

Flow Rate and Temperature: These parameters are adjusted to optimize resolution and analysis time. A typical flow rate is around 1 mL/min. jfda-online.com

Once developed, the HPLC method must be validated to ensure its accuracy, precision, linearity, and sensitivity for quantitative purposes. This involves analyzing standard solutions of known concentrations to create a calibration curve and assessing parameters like the limit of detection (LOD) and limit of quantitation (LOQ). d-nb.info

Table 5: Example Parameters for HPLC Method Development for Sulfonamide-related Compounds

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 5 µm | Provides hydrophobic interaction for retention of the analyte. |

| Mobile Phase | Acetonitrile : Water (or buffer) | Elutes the analyte from the column; composition determines retention time. jfda-online.com |

| Elution Mode | Gradient (e.g., 20% to 40% Acetonitrile) | Improves separation of complex mixtures with varying polarities. jfda-online.com |

| Flow Rate | 1.0 mL/min | Affects analysis time and peak resolution. jfda-online.com |

| Detector | UV Absorbance | Quantifies the analyte based on its light absorption. |

| Wavelength | 254 nm or 220 nm | Wavelength of maximum absorbance for the chromophore ensures high sensitivity. d-nb.info |

| Injection Volume | 1-20 µL | Introduces a precise amount of sample onto the column. jfda-online.comd-nb.info |

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound itself possesses low volatility due to the polar sulfonamide group, which can lead to poor peak shape and thermal degradation in a standard GC system. To overcome these limitations, derivatization is employed to convert the polar N-H group into a less polar, more volatile moiety.

Common derivatization strategies for sulfonamides include silylation and acylation. research-solution.comresearchgate.net Silylation, using reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton on the sulfonamide nitrogen with a trimethylsilyl (B98337) (TMS) group. tcichemicals.com This transformation reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic behavior. research-solution.com

Once derivatized, the resulting volatile N-(trimethylsilyl)-N-octylbenzenesulfonamide can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The choice of GC column is critical, with fused-silica capillary columns coated with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polysiloxane) being typical for such analyses.

The following table presents hypothetical GC-MS data for the analysis of a derivatized this compound, illustrating the type of information obtained from such an experiment.

Table 1: Representative GC-MS Data for Derivatized this compound

| Parameter | Value |

| Analyte | N-(trimethylsilyl)-N-octylbenzenesulfonamide |

| GC Column | ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Carrier Gas | Helium at 1.2 mL/min |

| Retention Time (RT) | Approx. 14.5 min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Key Mass Fragments (m/z) | [M-15]+ (loss of CH3), fragments corresponding to the benzenesulfonyl and octyl moieties |

This data is illustrative and actual values may vary based on specific instrumentation and conditions.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions and for screening compound libraries. libretexts.org In the synthesis of this compound, which typically involves the reaction of benzenesulfonyl chloride with octylamine (B49996), TLC can be used to track the consumption of the starting materials and the formation of the product. wikipedia.orgnsf.gov

The process is performed on a plate, usually of glass or aluminum, coated with a thin layer of an adsorbent material like silica gel, which acts as the stationary phase. wikipedia.orgyoutube.com A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). The mobile phase travels up the plate via capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. libretexts.org

Generally, more polar compounds interact more strongly with the polar silica gel and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf value). The separation can be visualized under UV light (if the compounds are UV-active) or by staining with an appropriate reagent, such as iodine vapor. wikipedia.org

Table 2: Example TLC Data for Monitoring the Synthesis of this compound

| Compound | Rf Value* | Visualization |

| Benzenesulfonyl Chloride (Starting Material) | 0.75 | UV (quenching) |

| Octylamine (Starting Material) | 0.10 | Stains with Ninhydrin |

| This compound (Product) | 0.50 | UV (quenching) |

*Rf values are highly dependent on the specific mobile phase used. The values above are representative for a moderately polar solvent system such as 3:1 Hexane:Ethyl Acetate on a silica gel plate.

By spotting the reaction mixture alongside the starting materials at different time points, a chemist can visually assess the reaction's progression towards completion. youtube.com A pure product will ideally show a single spot on the TLC plate. youtube.com

Advanced Characterization Techniques

Following synthesis and purification, more advanced techniques are required to confirm the precise chemical structure and elemental composition of this compound and its derivatives.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mpg.de This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, confirming the compound's connectivity and stereochemistry. To perform this analysis, a single, high-quality crystal of the compound is required. hhu.de

The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. mpg.de

Table 3: Representative Crystallographic Data for a Sulfonamide Derivative

| Parameter | Value (for N-allyl-N-benzyl-4-methylbenzenesulfonamide) nsf.gov |

| Chemical Formula | C17H19NO2S |

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| Unit Cell Dimensions | a = 18.6919 Å, b = 10.5612 Å, c = 8.1065 Å |

| Volume (V) | 1600.3 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.251 g/cm³ |

| Final R-factor (R1) | 0.0428 |

Data sourced from a study on a related N-substituted benzenesulfonamide (B165840) derivative. nsf.gov

Such data provides unambiguous proof of the molecular structure and reveals details about molecular packing, which is influenced by interactions like hydrogen bonds and C-H···π interactions. nsf.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. birmingham.ac.uk This analysis is crucial for verifying the empirical formula of a newly synthesized compound, thereby confirming its purity and identity. elementar.com

The method involves the complete combustion of a small, precisely weighed amount of the sample at high temperatures. oealabs.com The resulting combustion gases (CO2, H2O, N2, and SO2) are separated and quantified by a detector. The instrument is calibrated with known standards to ensure accuracy. oealabs.com The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the proposed chemical formula.

For this compound, the theoretical elemental composition can be calculated from its formula, C14H23NO2S.

Table 4: Elemental Analysis Data for this compound (C14H23NO2S)

| Element | Theoretical % | Found % (Typical) |

| Carbon (C) | 62.42 | 62.38 |

| Hydrogen (H) | 8.61 | 8.65 |

| Nitrogen (N) | 5.20 | 5.18 |

| Sulfur (S) | 11.90 | 11.85 |

A close agreement between the found and theoretical values, typically within ±0.4%, provides strong evidence that the synthesized compound has the correct elemental composition and is of high purity.

Investigations into the Biological Activity of N Octylbenzenesulfonamide and Its Analogues

Enzyme Inhibition Studies

The ability of N-octylbenzenesulfonamide and its derivatives to inhibit the activity of specific enzymes has been a subject of scientific investigation. The sulfonamide group within these compounds can mimic the structure of natural enzyme substrates, thereby blocking the active site and disrupting biochemical pathways.

Acetylcholinesterase (AChE) Inhibitory Potential

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a key strategy in the management of conditions like Alzheimer's disease. nih.govmazums.ac.ir

Research has shown that certain analogues of this compound exhibit inhibitory activity against AChE. Specifically, N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides with alkyl groups on the nitrogen atom have demonstrated AChE inhibition. juniperpublishers.comjuniperpublishers.com A study on a series of these compounds revealed that those with longer alkyl chains, such as n-heptyl and n-octyl groups, showed notable inhibition against AChE. juniperpublishers.comjuniperpublishers.com This suggests that increased lipophilicity, or the ability to dissolve in fats, enhances the inhibitory activity. juniperpublishers.com

| Compound | IC50 (µM) against AChE |

| 5g (n-heptyl derivative) | 92.13 ± 0.15 |

| 5h (n-octyl derivative) | 98.72 ± 0.12 |

| Data sourced from Juniper Publishers juniperpublishers.comjuniperpublishers.com |

Alpha-Glucosidase Inhibitory Activity

Alpha-glucosidase is an enzyme that plays a crucial role in the digestion of carbohydrates, breaking them down into glucose. oamjms.eujmb.or.kr Inhibiting this enzyme can help in managing blood sugar levels. oamjms.eueuropeanreview.org

Investigations into this compound analogues have demonstrated their potential as alpha-glucosidase inhibitors. juniperpublishers.comjuniperpublishers.com In a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, the compound with an n-octyl group (5h) exhibited potent inhibition of α-glucosidase. juniperpublishers.comjuniperpublishers.com Similar to the findings with AChE, the inhibitory activity against α-glucosidase appeared to increase with the length of the alkyl chain on the nitrogen atom, indicating a correlation with lipophilicity. juniperpublishers.comjuniperpublishers.com

| Compound | IC50 (µM) against α-glucosidase |

| 5h (n-octyl derivative) | 57.38 ± 0.19 |

| 5d (n-butyl derivative) | 124.35 ± 0.15 |

| Data sourced from Juniper Publishers juniperpublishers.comjuniperpublishers.com |

Other Enzyme Targets for this compound Derivatives

The therapeutic potential of sulfonamide derivatives extends to other enzyme targets. For instance, some sulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase and urease. nih.gov Research on a series of 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives showed that they exhibited inhibitory activity against both of these enzymes. nih.gov

Kinetic Analysis of Enzyme Inhibition

Kinetic studies are essential to understand the mechanism by which a compound inhibits an enzyme. nih.govnih.gov These analyses can determine whether the inhibition is competitive, non-competitive, or mixed-type. mdpi.comresearchgate.net For example, a study on the inhibition of α-glucosidase by a potent compound revealed a competitive mode of inhibition, meaning it directly competes with the substrate for the enzyme's active site. researchgate.net Understanding the kinetics of inhibition is crucial for the development of effective enzyme inhibitors. nih.govnih.gov

Antimicrobial Activity Assessments

The sulfonamide functional group is a well-established pharmacophore in antibacterial agents. juniperpublishers.com The structural similarity of sulfonamides to p-aminobenzoic acid (PABA), a vital component for bacterial folic acid synthesis, allows them to act as competitive inhibitors in this pathway. juniperpublishers.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

The effectiveness of antimicrobial agents can differ between Gram-positive and Gram-negative bacteria due to differences in their cell wall structures. nih.govcrestonepharma.com Gram-positive bacteria have a thick peptidoglycan layer that is more permeable to certain antibiotics, while Gram-negative bacteria possess a protective outer membrane that can act as a barrier. nih.govcrestonepharma.commdpi.com

While specific data on the antibacterial efficacy of this compound against a wide range of bacterial strains is not extensively detailed in the provided context, the broader class of sulfonamides has a known history of use against various bacterial infections. juniperpublishers.com The development of novel antimicrobial agents, including those derived from sulfonamides, is a critical area of research to combat the rise of antibiotic-resistant bacteria. nih.govnih.gov

Antifungal Properties and Spectrum of Activity

This compound and its analogues have been the subject of investigations into their potential as antifungal agents. Studies have revealed that the N-alkyl chain length in benzenesulfonamide (B165840) derivatives plays a crucial role in their antifungal efficacy, with lipophilicity being a key determinant of activity.

One study investigating a series of phenyltriazole-based sulfonamides, which included a 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-octylbenzenesulfonamide derivative, demonstrated a correlation between the length of the n-alkyl chain and antimicrobial activity. nih.gov While this specific derivative was tested against bacterial strains, the study highlighted that increased lipophilicity, as seen with longer alkyl chains like the n-octyl group, generally enhances the ability of these compounds to partition into the lipid bilayer of microbial membranes. nih.gov This suggests a potential mechanism for antifungal action, although direct data on this compound against a wide range of fungal species is still emerging.

In a study focused on arylsulfonamides, various compounds were screened against several Candida species, which are common causes of fungal infections in humans. The results showed that certain sulfonamide-based compounds exhibited fungistatic activity against Candida albicans, Candida parapsilosis, and Candida glabrata at varying concentrations. nih.gov For instance, one of the tested amines and its hydrochloride salt demonstrated fungicidal effects against a strain of Candida glabrata. nih.gov While this compound was not directly tested in this study, the findings support the potential of the broader sulfonamide class as a source of new antifungal agents.

The table below summarizes the minimum inhibitory concentration (MIC) values for some N-substituted benzenesulfonamide analogues against various fungal strains, illustrating the spectrum of activity observed in these studies.

| Compound/Analogue | Fungal Strain | MIC (µg/mL) | Reference |

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida albicans | 125-1000 | nih.gov |

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida parapsilosis | 125-1000 | nih.gov |

| N-(4-sulfamoylbenzyl) biphenyl-4-carboxamide | Candida glabrata | 125-1000 | nih.gov |

| 4-[[(4-4-((biphenyl-4-ylmethylamino)methyl) benzenesulfonamide hydrochloride | Candida glabrata | 250 | nih.gov |

Note: The data presented is for analogues of this compound and not the compound itself.

Antiviral Investigations

The exploration of this compound and its analogues for antiviral properties is an area with limited specific research to date. While the broader class of sulfonamides has been investigated for activity against various viruses, direct studies on this compound are not extensively reported in the available literature. For instance, some research has focused on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and found them to possess antiviral activity. juniperpublishers.com Another study mentioned that certain salicylanilide (B1680751) anthelmintic drugs, which are structurally distinct from benzenesulfonamides, showed potent anti-human adenovirus activity. nih.gov These findings, while not directly applicable to this compound, suggest that the sulfonamide scaffold and related structures can be a starting point for the development of novel antiviral agents. Further targeted research is necessary to determine if this compound or its close analogues exhibit any significant antiviral efficacy.

Other Pharmacological and Biological Screenings

Beyond antimicrobial activities, the pharmacological profile of this compound and its analogues has been explored for other potential therapeutic applications.

Anti-inflammatory Response Evaluation

The anti-inflammatory potential of benzenesulfonamide derivatives has been an area of interest. While direct studies on this compound are limited, research on related compounds provides some insights. For example, studies on certain N-substituted benzamides and nicotinamides have demonstrated a dose-dependent inhibition of lipopolysaccharide-induced tumor necrosis factor-alpha (TNF-α) in mice. researchgate.net TNF-α is a key pro-inflammatory cytokine, and its inhibition is a target for many anti-inflammatory therapies. nih.gov The mechanism for this effect in benzamides was suggested to be through the inhibition of the transcription factor NF-κB. researchgate.net

Furthermore, it has been observed that the presence of a nitro group on the benzene (B151609) ring of benzenesulfonamide derivatives can enhance their anti-inflammatory properties. This suggests that structural modifications to the this compound molecule could potentially modulate its anti-inflammatory activity. The evaluation of an anti-inflammatory response often involves measuring the levels of various inflammatory mediators, such as cytokines (e.g., IL-1β, IL-6) and enzymes like cyclooxygenase-2 (COX-2), in response to an inflammatory stimulus. monash.edufrontiersin.org

Anticancer Potential

This compound has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it exhibits dose-dependent cytotoxicity against glioma and neuroblastoma cells. The half-maximal inhibitory concentration (IC50) values for this compound in these studies indicated significant growth inhibition.

The proposed mechanism for its cytotoxic effects is believed to involve the induction of oxidative stress pathways and the disruption of cellular homeostasis. The table below presents some of the reported cytotoxic activities of this compound.

| Cell Line | IC50 (µM) | Reference |

| Glioma cells | 10 - 100 | |

| Neuroblastoma cells | 10 - 100 |

Research on other benzenesulfonamide derivatives has also shown promising anticancer potential. For instance, a study on celecoxib (B62257) analogues, which contain a sulfonamide moiety, evaluated their cytotoxic effects on MCF-7 breast cancer cells. researchgate.net This highlights the potential of the benzenesulfonamide scaffold in the design of new anticancer agents.

Modulatory Effects on Cellular Pathways

The biological activities of this compound and its analogues are underpinned by their interactions with various cellular pathways. As mentioned earlier, the cytotoxic effects of this compound in cancer cells are thought to be mediated through the induction of oxidative stress. This suggests an interference with the cellular redox balance, leading to cell death.

In the context of its potential anti-inflammatory action, related benzamide (B126) compounds have been shown to inhibit the NF-κB signaling pathway. researchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and cell survival. nih.gov Inhibition of this pathway can therefore lead to a reduction in the production of pro-inflammatory mediators.

Furthermore, the sulfonamide group itself is known to be a key pharmacophore that can interact with and inhibit various enzymes by mimicking their natural substrates. This can lead to the disruption of critical biochemical pathways within the cell. For example, some sulfonamides are known to inhibit carbonic anhydrases and cyclooxygenases. juniperpublishers.com The specific cellular targets and the precise molecular mechanisms of this compound are areas that warrant further detailed investigation to fully elucidate its pharmacological effects.

In Vitro and In Vivo Biological Evaluation Methodologies

A variety of established methodologies are employed to assess the biological activities of this compound and its analogues.

In Vitro Evaluation:

Antifungal Susceptibility Testing: The antifungal activity is typically determined using methods like the broth microdilution assay to establish the Minimum Inhibitory Concentration (MIC). nih.gov This involves exposing the fungal strains to serial dilutions of the compound and observing the lowest concentration that inhibits visible growth. The Minimum Fungicidal Concentration (MFC), the lowest concentration that kills the fungus, can also be determined. nih.gov

Cytotoxicity Assays: The anticancer potential is commonly evaluated using cytotoxicity assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This colorimetric assay measures the metabolic activity of cells and provides an indication of cell viability and proliferation after exposure to the test compound, from which IC50 values can be calculated. rjpharmacognosy.ir

Enzyme Inhibition Assays: To investigate the modulatory effects on specific cellular pathways, enzyme inhibition assays are utilized. These assays measure the ability of the compound to inhibit the activity of a particular enzyme, such as carbonic anhydrase or cyclooxygenase. juniperpublishers.com

Cell-based Assays for Inflammatory Mediators: The anti-inflammatory activity can be assessed in vitro by stimulating immune cells (e.g., macrophages) with an inflammatory agent (like lipopolysaccharide) in the presence of the test compound. The levels of inflammatory mediators such as TNF-α, IL-1β, and nitric oxide in the cell culture supernatant are then quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). monash.edu

Cell Cycle Analysis: To understand the mechanism of anticancer activity, flow cytometry can be used to analyze the cell cycle distribution of cancer cells treated with the compound. This can reveal if the compound induces cell cycle arrest at a specific phase. biointerfaceresearch.com

Apoptosis Assays: Assays to detect apoptosis (programmed cell death), such as Annexin V-FITC/propidium iodide staining followed by flow cytometry, are used to determine if the compound induces this mode of cell death in cancer cells. biointerfaceresearch.com

In Vivo Evaluation:

Animal Models of Infection: To confirm antifungal or antiviral activity in a living organism, animal models of infection are used. These models involve infecting animals (e.g., mice) with the pathogen and then treating them with the test compound to evaluate its efficacy in clearing the infection.

Animal Models of Inflammation: The anti-inflammatory effects are often studied in animal models where inflammation is induced, for example, by carrageenan-induced paw edema in rats. monash.edu The reduction in paw volume after treatment with the compound is a measure of its anti-inflammatory activity.

Tumor Xenograft Models: For anticancer studies, tumor xenograft models are commonly employed. This involves implanting human cancer cells into immunocompromised mice to form tumors. The mice are then treated with the test compound to assess its ability to inhibit tumor growth. researchgate.net

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, pharmacokinetic studies are conducted in animals. This involves administering the compound and then measuring its concentration in blood and various tissues over time.

These methodologies, both in vitro and in vivo, are crucial for the comprehensive evaluation of the biological activity of this compound and for determining its potential as a therapeutic agent.

Cell-Based Assays and Cytotoxicity Profiling

The initial screening of this compound and its analogues involves a variety of cell-based assays to determine their biological effects at a cellular level. These assays are fundamental in establishing the mechanism of action and cytotoxic potential against different cell types, including cancer cells, pathogens, and healthy mammalian cells.

A common method for assessing cell viability is the use of colorimetric assays, such as the MTT assay. rsc.orgresearchgate.net This technique measures the metabolic activity of cells, which is proportional to the number of viable cells. researchgate.net Other methods include the trypan blue exclusion assay, which identifies dead cells by their inability to exclude the dye, and fluorescence-based assays that use probes like Calcein-AM and ethidium (B1194527) homodimer-1 to distinguish between live (green fluorescence) and dead (red fluorescence) cells. nih.govnih.govthermofisher.com

Studies on benzenesulfonamide derivatives have demonstrated significant anti-proliferative effects. For instance, certain derivatives were shown to reduce the proliferation of A549 human lung cancer cells after 72 hours of treatment. immunopathol.com The cytotoxic mechanisms identified include the modulation of intracellular pH and the production of reactive oxygen species (ROS). immunopathol.com

In the context of glioblastoma, benzenesulfonamide analogues have been investigated for their inhibitory activity in cells overexpressing the TrkA receptor. One analogue, AL106, exhibited a half-maximal inhibitory concentration (IC50) of 58.6 µM in U87 glioblastoma cells. nih.gov Notably, this compound showed less toxicity in non-cancerous mouse embryonic fibroblast (MEF) cells compared to the conventional chemotherapeutic agent, cisplatin. nih.gov Another study focused on derivatives of celecoxib, modifying the structure with N-(phenylsulfonyl) alkylamides. A compound designated C-6 showed a more potent cytotoxic effect on MCF-7 breast cancer cells (62% viability) compared to celecoxib (79.5% viability), while demonstrating excellent safety in healthy L929 cells (over 90% viability). semanticscholar.orgmdpi.com

The cytotoxicity of sulfonamide derivatives has also been evaluated against pathogenic organisms. A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides showed promising activity against Leishmania infantum and Leishmania amazonensis. nih.govscispace.com Two of these compounds demonstrated a profile similar to the reference drug pentamidine (B1679287) but with lower cytotoxicity towards mammalian cells. nih.govscispace.com

Furthermore, the antimicrobial potential of benzenesulfonamide derivatives has been a key area of research. Phenyltriazole-sulfonamide hybrids, particularly those with longer alkyl chains like the n-nonyl analogue, have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness, and various derivatives have been tested against a panel of bacteria and fungi. nih.govresearchgate.net

Table 1: Cytotoxicity of Benzenesulfonamide Analogues in Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Compound | Cell Line | Assay Type | IC50 (µM) | Source |

|---|---|---|---|---|

| AL106 | U87 (Glioblastoma) | Trypan Blue | 58.6 | nih.gov |

| Cisplatin | U87 (Glioblastoma) | Trypan Blue | 53 | nih.gov |

| YM-1 | MG-U87 (Glioblastoma) | MTT Assay | 1.154 | rsc.org |

Table 2: Antimicrobial Activity of Benzenesulfonamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Organism | MIC (mg/mL) | Source |

|---|---|---|---|

| Compound 4d | E. coli | 6.72 | researchgate.net |

| Compound 4h | S. aureus | 6.63 | researchgate.net |

| Compound 4a | P. aeruginosa | 6.67 | researchgate.net |

| Compound 4a | S. typhi | 6.45 | researchgate.net |

| Compound 4f | B. subtilis | 6.63 | researchgate.net |

| Compound 4e | C. albicans | 6.63 | researchgate.net |

| Compound 4h | C. albicans | 6.63 | researchgate.net |

| Compound 4e | A. niger | 6.28 | researchgate.net |

Mechanistic Elucidation of N Octylbenzenesulfonamide S Biological Action

Molecular Target Identification and Validation

The initial steps in characterizing the biological action of N-octylbenzenesulfonamide involve identifying and validating its specific molecular targets within a biological system.

Research has shown that this compound and its derivatives can interact with specific enzymes. One study synthesized a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides, including a compound with an N-octyl group (4-Bromo-N-(4-ethoxyphenyl)-N-octylbenzenesulfonamide). This compound demonstrated inhibitory activity against both acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.comjuniperpublishers.com Specifically, the N-octyl derivative showed good inhibition against AChE. juniperpublishers.comjuniperpublishers.com Another derivative, 2-nitro-N-octyl-benzenesulfonamide, has been investigated for its potential to inhibit carbonic anhydrase IX, an enzyme implicated in cancer pH regulation.

In the context of antimicrobial activity, phenyltriazole-based sulfonamides, including an N-octyl derivative, have been designed to target dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. nih.gov This dual-target approach, also aiming for penicillin-binding protein 2a (PBP2a), suggests a strategy to combat resistant pathogens like MRSA. nih.gov

Binding affinity studies are crucial for quantifying the strength of the interaction between a compound and its molecular target. For 4-Bromo-N-(4-ethoxyphenyl)-N-octylbenzenesulfonamide, the inhibitory activity against acetylcholinesterase and α-glucosidase was determined by calculating their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The IC50 values for the N-octyl derivative were found to be:

Acetylcholinesterase (AChE): 98.72 ± 0.12 μM juniperpublishers.com

α-glucosidase: 57.38 ± 0.19 μM juniperpublishers.com

These values provide a quantitative measure of the compound's potency against these specific enzymes. The study also noted that for AChE inhibition, an increase in the carbon chain length on the nitrogen atom, such as the octyl group, enhanced the activity, suggesting that lipophilicity plays a role in the binding interaction. juniperpublishers.com In silico docking studies further supported these findings, showing that the N-alkyl side chain of the N-octyl derivative makes π-alkyl interactions with amino acid residues within the active site of α-glucosidase. juniperpublishers.com

Table 1: Inhibitory Activity (IC50) of a Derivative of this compound

| Enzyme | IC50 Value (μM) |

|---|---|

| Acetylcholinesterase (AChE) | 98.72 ± 0.12 |

| α-glucosidase | 57.38 ± 0.19 |

Data derived from studies on 4-Bromo-N-(4-ethoxyphenyl)-N-octylbenzenesulfonamide, a structurally related compound. juniperpublishers.com

Cellular and Subcellular Mechanisms

Understanding the effects of this compound at the cellular and subcellular levels provides insight into its broader biological impact.

The sulfonamide chemical class, to which this compound belongs, is well-known for its ability to interfere with the folic acid synthesis pathway in microorganisms. nih.govnih.gov Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS). nih.gov This enzyme catalyzes a crucial step in the de novo synthesis of folate by combining para-aminobenzoic acid (PABA) with dihydropteroate pyrophosphate. nih.gov By mimicking PABA, sulfonamides bind to the active site of DHPS, thereby blocking the production of dihydrofolate, a precursor to the biologically active tetrahydrofolate. nih.gov

Tetrahydrofolate is an essential coenzyme for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. nih.govfood.gov.uk By disrupting this pathway, sulfonamides inhibit microbial growth and replication. nih.gov Phenyltriazole-based this compound derivatives have been specifically designed to leverage this mechanism to target resistant bacteria. nih.gov

While direct studies on this compound's role in modulating specific signal transduction cascades are not extensively documented, the inhibition of enzymes like acetylcholinesterase has direct implications for signaling pathways. Acetylcholinesterase is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

The broader class of benzenesulfonamides has been shown to interact with various components of signaling pathways. nih.govresearchgate.net However, specific research delineating the precise pathways modulated by this compound is an area requiring further investigation.

Inhibitors of protein synthesis can act at various stages, from the ribosome to translation factors. nih.govnih.govyoutube.com While this compound's primary established mechanism in microbes is the upstream inhibition of folate synthesis, the downstream consequences logically extend to a reduction in the synthesis of proteins necessary for bacterial survival and proliferation. Direct investigation into the specific effects of this compound on the expression of particular genes or the machinery of protein synthesis has not been detailed in the available literature.

Structural Basis of Biological Activity

The biological activity of this compound and its derivatives is intrinsically linked to their three-dimensional structure, which dictates how they interact with protein targets. The specific arrangement of the benzene (B151609) ring, the sulfonamide group, and the N-octyl chain facilitates a range of non-covalent interactions within the binding sites of enzymes and other proteins.

Protein-Ligand Interaction Analysis

Detailed analyses of benzenesulfonamide (B165840) derivatives in complex with their protein targets have revealed key interaction patterns that are likely applicable to this compound. The sulfonamide moiety is a critical pharmacophore, often involved in crucial hydrogen bonding and coordination with metal ions within the active sites of metalloenzymes. For instance, in carbonic anhydrases, the sulfonamide group is a key factor in binding.

The N-octyl chain, being a long, flexible, and hydrophobic group, significantly influences the molecule's interaction profile. This alkyl chain can explore and favorably interact with hydrophobic pockets within the protein's binding site. The length and conformation of the octyl group can affect the compound's affinity and selectivity for its target.

Molecular docking and simulation studies on related sulfonamides have elucidated the probable binding modes. For example, in studies of phenyltriazole-based sulfonamides with N-octyl groups targeting bacterial proteins like dihydropteroate synthase (DHPS) and penicillin-binding protein 2a (PBP2a), specific interactions have been identified. These include hydrogen bonds, ionic interactions, and van der Waals forces with key amino acid residues in the active site. nih.gov While specific residues for this compound are not detailed in the provided literature, the principles of interaction can be inferred.

A hypothetical representation of key interactions, based on related compounds, is presented below:

| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues on Protein |

| Hydrogen Bonding | Sulfonamide group (NH, SO2) | Asparagine, Aspartate, Serine, Lysine |

| Ionic Interactions | Sulfonamide group | Aspartate |

| Hydrophobic Interactions | N-octyl chain, Benzene ring | Valine, Leucine, Isoleucine, Phenylalanine |

| van der Waals Forces | Entire molecule | Various residues in the binding pocket |

This table is illustrative and based on interactions observed for structurally related sulfonamide compounds.

Conformational Changes and Dynamics upon Binding

The binding of a ligand like this compound to a protein is a dynamic process that can induce conformational changes in both the ligand and the protein. Molecular dynamics (MD) simulations are a powerful tool to study these changes. nih.gov For benzenesulfonamide derivatives, these simulations can analyze the flexibility of the octyl group within the binding pocket, revealing how it adapts its conformation to maximize favorable interactions.

Upon binding, the protein may undergo induced-fit conformational changes. These can range from small side-chain rearrangements to more significant movements of entire domains. These changes can be crucial for the biological effect of the compound, for instance, by stabilizing an inactive conformation of an enzyme or by modulating the interaction of the protein with other binding partners.

The binding of this compound to plasma proteins, such as albumin, can also occur, which may affect its bioavailability. emich.edu This interaction is also governed by the principles of protein-ligand binding and can involve conformational adjustments of both the small molecule and the protein.

The stability of the protein-ligand complex can be assessed through MD simulations, which can provide insights into the strength and duration of the binding. For related sulfonamides, MD simulations have been used to compare the stability of the compound in complex with target proteins to that of reference drugs. nih.gov

Structure Activity Relationship Sar Studies of N Octylbenzenesulfonamide Derivatives

Impact of N-Substitution on Biological Activity

The length and branching of the N-alkyl substituent are critical determinants of biological activity, primarily by influencing the compound's lipophilicity and its fit within the hydrophobic pockets of target enzymes.

Studies on various classes of sulfonamide-related compounds have consistently demonstrated a correlation between N-alkyl chain length and biological effect. For instance, research on N-alkylmorpholine derivatives showed that antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) is highly dependent on the chain length. chemrxiv.org Compounds with chains from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the highest bactericidal effects, while those with shorter chains (less than five carbons) were inactive. chemrxiv.org This establishes a clear SAR where optimal activity is achieved within a specific range of lipophilicity. chemrxiv.org

Similarly, in a series of aliphatic sulfamates investigated as carbonic anhydrase (CA) inhibitors, compounds with alkyl chains of 10 to 16 carbons (C10-C16) showed potent inhibitory properties. researchgate.net The n-dodecyl (C12) derivative was identified as the most potent inhibitor in this series, reinforcing the importance of an extended alkyl chain for effective binding. researchgate.net The impact of alkyl chain length on the physicochemical properties, such as melting points and crystal structure, has also been noted in N-alkyl-imidazolium salts, where variations in chain length influence intermolecular interactions. researchgate.net

Branching of the alkyl chain can also modulate activity. The introduction of branched alkyl groups, such as 2-butyloctyl or 2-ethylhexyl, has been shown to affect the molecular orientation and crystallinity of compounds, which in turn influences their performance in applications like polymer solar cells. nih.gov While direct SAR studies on branched N-alkylbenzenesulfonamides are less common, the principle of steric hindrance suggests that branching near the sulfonamide nitrogen could impact binding affinity. libretexts.org

Table 1: Effect of N-Alkyl Chain Length on Biological Activity of Morpholine Derivatives

| Compound Class | N-Alkyl Chain Length | Activity against MRSA | Reference |

|---|---|---|---|

| N-Alkylmorpholine | < 5 carbons | Inactive | chemrxiv.org |

| N-Alkylmorpholine | n-Dodecyl (C12) | High | chemrxiv.org |

| N-Alkylmorpholine | n-Hexadecyl (C16) | High | chemrxiv.org |

| Aliphatic Sulfamates | C10-C16 | Potent Inhibition | researchgate.net |

| Aliphatic Sulfamates | n-Dodecyl (C12) | Most Potent | researchgate.net |

Replacing the N-alkyl group with aromatic or heterocyclic moieties introduces different types of interactions, such as π-π stacking and hydrogen bonding, which can significantly alter biological activity.

SAR studies comparing N-aryl and N-heterocyclic benzenesulfonamides have provided valuable insights. For example, in the development of inhibitors for the Keap1-Nrf2 protein-protein interaction, a derivative with an N-phenyl substituent showed moderate activity, whereas an analogue with a saturated N-piperidine ring was significantly less potent, indicating a preference for an aromatic system at this position. nih.gov The incorporation of imidazole (B134444), a common heterocyclic scaffold, into benzenesulfonamide (B165840) derivatives has been explored for developing novel antimicrobial agents. mdpi.com The imidazole ring offers multiple sites for further chemical modification, making it a versatile component for tuning biological activity. mdpi.com

The introduction of more complex heterocyclic systems, such as carbazole (B46965), has led to the discovery of potent anticancer agents. A series of novel carbazole sulfonamide derivatives demonstrated strong antiproliferative activity, with some compounds directly binding to tubulin and inhibiting its polymerization. nih.gov This highlights how a specific heterocyclic substituent can direct the compound to a particular biological target. nih.gov

Substituent Effects on the Benzenesulfonamide Moiety

Modifications to the benzene (B151609) ring of the benzenesulfonamide core are crucial for fine-tuning the electronic and steric properties of the molecule, thereby influencing its interaction with target receptors.

The electronic nature of substituents on the benzene ring can either increase or decrease the electron density of the ring and the sulfonamide group, affecting binding affinity. libretexts.org Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert their influence through inductive and resonance effects.

Studies have shown that the presence of EWGs, such as nitro (NO₂) and chloro (Cl), on the benzenesulfonamide ring can significantly enhance inhibitory potency against enzymes like cholesteryl ester transfer protein (CETP). researchgate.net For instance, nitro-substituted compounds demonstrated greater inhibition than their chlorine-substituted counterparts. researchgate.net Similarly, the electron-withdrawing nature of a fluorine atom can modulate a compound's electronic properties, which is a key principle in structure-activity relationship-based drug design. Conversely, the introduction of EDGs like a methyl group resulted in lower activity in the same CETP inhibitor series. researchgate.net

Table 2: Influence of Electronic Substituents on Benzenesulfonamide Moiety

| Substituent Type | Example Group | Effect on CETP Inhibitory Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing | Nitro (NO₂) | Superior Inhibition | researchgate.net |

| Electron-Withdrawing | Chlorine (Cl) | Enhanced Inhibition | researchgate.net |

| Electron-Donating | Methyl (CH₃) | Lower Inhibition | researchgate.net |

In the context of CETP inhibitors, para-substituted derivatives were found to be more effective than meta-substituted ones. researchgate.net Specifically, para-methylated compounds showed higher inhibitory activity. researchgate.net Similarly, for a series of glyoxalase I inhibitors, shifting a diazenyl moiety from the meta position relative to the benzenesulfonamide group to the para position resulted in a reduction of inhibitory activity, demonstrating the sensitivity of the biological target to substituent placement. dovepress.com

In another study on 12-lipoxygenase inhibitors, the position of a methoxy (B1213986) group on a related benzylamino benzenesulfonamide scaffold was found to be optimal at the 3-position. google.com The precise positioning of substituents is often key to establishing specific interactions, such as hydrogen bonds, with amino acid residues within the active site of a target enzyme. nih.gov The different crystal packing and physical properties observed between α- and β-isomers of naphthalene (B1677914) derivatives further underscore the profound impact of positional isomerism on molecular interactions and stability. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com These models help to predict the activity of novel compounds and provide insights into the key molecular properties driving the observed effects. nih.gov

Several QSAR studies have been successfully applied to benzenesulfonamide derivatives and related sulfur-containing compounds. nih.govnanobioletters.com These models often identify key molecular descriptors—such as mass, polarizability, electronegativity, and van der Waals volume—as essential predictors for biological activity. nih.gov For example, a QSAR study on novel benzenesulfonamides as carbonic anhydrase inhibitors supported the postulation and design of new derivatives with promising activity. nanobioletters.com

The process typically involves generating a dataset of compounds with known activities, calculating various molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. jbclinpharm.orgnih.gov The robustness of these models is validated using internal and external test sets. jbclinpharm.organalis.com.my Successful QSAR models can significantly streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency, thereby saving time and resources. archivepp.comnanobioletters.com

Development of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is instrumental in drug discovery for predicting the activity of novel molecules, thereby prioritizing synthetic efforts. nih.govnih.gov

For sulfonamide derivatives, various QSAR models have been developed to predict their biological activities, such as antimicrobial or anticancer effects. nih.govjbclinpharm.org The process typically begins with the creation of a dataset of compounds with known activities. The three-dimensional structures of these molecules are then constructed and optimized to their lowest energy state. nih.govtandfonline.com

A key step in QSAR model development is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. Hundreds of descriptors can be generated, falling into categories such as: tandfonline.commdpi.com

1D and 2D Descriptors: These include constitutional descriptors (e.g., number of atoms, rings), topological indices (which describe molecular branching and shape), and descriptors related to physicochemical properties like the logarithm of the octanol-water partition coefficient (logP), which indicates hydrophobicity. mdpi.com

3D Descriptors: These capture the three-dimensional arrangement of atoms and include steric, electrostatic, and hydrophobic fields. researchgate.netnih.gov

Once descriptors are calculated, a statistical method is employed to build the QSAR model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN). jbclinpharm.orgnih.govresearchgate.net MLR and PLS are linear methods that generate an equation relating the descriptors to the biological activity. nih.govresearchgate.net ANNs are more complex, non-linear models that can capture more intricate relationships between structure and activity. jbclinpharm.orgrsc.org

For instance, a study on benzenesulfonamide analogs used an AutoQSAR model to predict their biological potential. mdpi.com The kernel partial least squares regression (KPLS) method was employed to generate the model, which showed a strong correlation for both the training and test sets. mdpi.com In another example, a QSAR model for sulfonamide Schiff base inhibitors of carbonic anhydrase II was developed using a five-parameter equation that included descriptors like the number of benzene rings, the number of carbon and nitrogen atoms, the average logP, and the average information content. mdpi.com

The development of a robust QSAR model relies on the careful selection of the training set of molecules, which should be structurally diverse and span a wide range of biological activities to ensure the model's predictive power. jbclinpharm.orgresearchgate.net